molecular formula C31H24ClN5O5 B2808004 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide CAS No. 1796905-21-9

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide

Cat. No. B2808004
CAS RN: 1796905-21-9
M. Wt: 582.01
InChI Key: BMDQASUGDTWQGO-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide is a useful research compound. Its molecular formula is C31H24ClN5O5 and its molecular weight is 582.01. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

A key aspect of the research involves synthesizing and characterizing novel compounds with potential biological activities. For instance, studies have explored the synthesis of nonpeptide vasopressin V2 receptor antagonists, revealing compounds with high affinity and selectivity, suggesting applications in treating conditions like hyponatremia (Ohkawa et al., 1999). Similarly, research on imidazotetrazines has developed new synthetic routes to antitumor drugs like temozolomide, showing the critical role of chemical synthesis in drug development (Wang et al., 1997).

Chemical Modification and Characterization

Another research avenue involves chemical modifications to enhance the properties or activities of compounds. Studies on the synthesis and reactions of pyrazoline and pyridine derivatives have yielded new compounds with varied potential applications, highlighting the importance of chemical modifications in discovering new materials and drugs (Ahmed et al., 2002).

Potential Antitumor and Anticancer Applications

Research also focuses on evaluating the antitumor and anticancer properties of synthesized compounds. For example, studies on the predictive design of TEPA analogues have identified compounds with significantly higher therapeutic indexes compared to existing treatments, suggesting potential applications in cancer therapy (Sosnovsky et al., 1986). These investigations underscore the role of chemical synthesis in the development of new anticancer agents.

Synthesis Techniques and Methodologies

Advancements in synthesis techniques and methodologies form a critical part of the research. Investigations into new synthetic routes and methods have facilitated the development of complex compounds, contributing to various fields of chemistry and pharmacology. For example, the synthesis of chloramphenicol via a new intermediate demonstrates the ongoing innovation in synthesis methodologies (Hazra et al., 1997).

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN5O5/c1-19-9-5-6-12-22(19)27(38)18-36-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)34-29(30(36)39)35-31(40)33-25-16-15-21(37(41)42)17-24(25)32/h2-17,29H,18H2,1H3,(H2,33,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDQASUGDTWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-chloro-4-nitrophenyl)amino)formamide

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